molecular formula C13H9ClN2O4 B1665544 8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione CAS No. 99434-90-9

8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione

Cat. No. B1665544
Key on ui cas rn: 99434-90-9
M. Wt: 292.67 g/mol
InChI Key: WSLOHMLGIVSUPR-UHFFFAOYSA-N
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Patent
US04764608

Procedure details

A solution of ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate (1 g) in sulfuric acid (0.5 ml)-acetic acid (10 ml) was heated under reflux for 2 hours. The reaction mixture was poured into ice water, and the resulting precipitate was collected by filtration. Recrystallization from acetic acid afforded colorless crystals (0.48 g, 57%), mp 271° C.
Name
ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[O:9][CH2:8][CH2:7][N:6]3[C:10](=[O:24])[C:11]([CH:16](C#N)[C:17](OCC)=[O:18])([C:14]#[N:15])[C:12]([CH:13]=1)=[C:5]23.C(O)(=[O:27])C>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]2[O:9][CH2:8][CH2:7][N:6]3[C:10](=[O:24])[C:11]4([CH2:16][C:17](=[O:18])[NH:15][C:14]4=[O:27])[C:12]([CH:13]=1)=[C:5]23

Inputs

Step One
Name
ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C=3N(CCO2)C(C(C3C1)(C#N)C(C(=O)OCC)C#N)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid afforded colorless crystals (0.48 g, 57%), mp 271° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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